molecular formula C13H10ClN3O B1416401 8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 2197056-57-6

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B1416401
CAS RN: 2197056-57-6
M. Wt: 259.69 g/mol
InChI Key: VDZQKVMZRWUAIL-UHFFFAOYSA-N
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Description

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine (8-Cl-NCBP) is an organic compound belonging to the benzofuran class of heterocyclic compounds. It is a colorless, odorless, and highly water-soluble compound with a molecular formula of C9H7ClN4. 8-Cl-NCBP is of interest to the scientific community due to its potential applications in medicinal chemistry, as a building block for drug synthesis, and as a research tool for scientists.

Scientific Research Applications

Chemical Biology

As a versatile chemical probe, 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine can be employed in chemical biology to dissect and manipulate biological systems. It can help in identifying new drug targets and understanding the molecular basis of diseases.

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or mass spectrometry. It can help in the quantification or identification of complex biological samples or in the development of new analytical techniques.

Each application area presents a unique opportunity to leverage the chemical properties of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine for scientific advancement. The compound’s versatility underscores its value in research and potential for contributing to various fields of science.

Mechanism of Action

Target of Action

The primary target of 8-Chloro-N-cyclopropyl1Similar compounds have been found to inhibit the activity ofCDK2/cyclin A2 , which plays a crucial role in cell cycle regulation.

Mode of Action

It’s suggested that similar compounds exhibit inhibitory effects, possibly through interaction with their targets that leads to changes in cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways related tocell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine are not explicitly mentioned in the search results. These properties would be crucial in determining the bioavailability of the compound.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have a significant impact on cellular processes.

properties

IUPAC Name

8-chloro-N-cyclopropyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-7-1-4-10-9(5-7)11-12(18-10)13(16-6-15-11)17-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQKVMZRWUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC3=C2OC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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